Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate is a complex organic compound that features a pyrrole ring fused with a benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylpyrrole with a benzo[d]thiazole derivative under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol: Shares the pyrrole ring but lacks the benzo[d]thiazole moiety.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde: Similar structure but with an aldehyde group instead of the ester.
Uniqueness
Ethyl2-(2,5-dimethyl-1H-pyrrol-1-yl)benzo[d]thiazole-6-carboxylate is unique due to the combination of the pyrrole and benzo[d]thiazole rings, which imparts specific chemical and biological properties not found in simpler analogs
Properties
Molecular Formula |
C16H16N2O2S |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
ethyl 2-(2,5-dimethylpyrrol-1-yl)-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C16H16N2O2S/c1-4-20-15(19)12-7-8-13-14(9-12)21-16(17-13)18-10(2)5-6-11(18)3/h5-9H,4H2,1-3H3 |
InChI Key |
VPANHEBOFINTOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N3C(=CC=C3C)C |
Origin of Product |
United States |
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